molecular formula C9H7NO3 B1331701 6-Acetyl-2(3H)-benzoxazolone CAS No. 54903-09-2

6-Acetyl-2(3H)-benzoxazolone

Cat. No. B1331701
CAS RN: 54903-09-2
M. Wt: 177.16 g/mol
InChI Key: QXBNAXVXLAHDTE-UHFFFAOYSA-N
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Patent
US08071593B2

Procedure details

2.5 g (14.1 mmol) of 6-acetyl-3H-benzoxazol-2-one are dissolved in 150 ml of methanol, and the mixture is stirred for 5 h with 2.5 g of palladium on activated carbon (5%) and under a hydrogen atmosphere. The catalyst is filtered off with suction and rinsed with methanol. The filtrate is evaporated to dryness and dried in vacuo.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=1)(=[O:3])[CH3:2]>CO.[Pd]>[OH:3][CH:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(NC(O2)=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
WASH
Type
WASH
Details
rinsed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
OC(C)C1=CC2=C(NC(O2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.